molecular formula C11H19NO5 B13056078 Methyl (R)-2-((tert-butoxycarbonyl)amino)-2-(oxetan-3-YL)acetate

Methyl (R)-2-((tert-butoxycarbonyl)amino)-2-(oxetan-3-YL)acetate

Cat. No.: B13056078
M. Wt: 245.27 g/mol
InChI Key: AEEKGWYJXBGAMG-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl ®-2-((tert-butoxycarbonyl)amino)-2-(oxetan-3-YL)acetate is a complex organic compound that features a tert-butoxycarbonyl (Boc) protecting group, an oxetane ring, and a methyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl ®-2-((tert-butoxycarbonyl)amino)-2-(oxetan-3-YL)acetate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Oxetane Ring: The oxetane ring can be synthesized through a cyclization reaction involving an appropriate diol or halohydrin precursor.

    Introduction of the Boc Protecting Group: The tert-butoxycarbonyl group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

    Esterification: The final step involves the esterification of the intermediate compound with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to improve yield and scalability. This may include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl ®-2-((tert-butoxycarbonyl)amino)-2-(oxetan-3-YL)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove the Boc protecting group or reduce other functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

Methyl ®-2-((tert-butoxycarbonyl)amino)-2-(oxetan-3-YL)acetate has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: Its unique structural features make it a candidate for the development of novel materials with specific properties, such as polymers or coatings.

    Biological Studies: The compound can be used in studies involving enzyme inhibition, protein modification, or as a probe for biological pathways.

Mechanism of Action

The mechanism of action of Methyl ®-2-((tert-butoxycarbonyl)amino)-2-(oxetan-3-YL)acetate depends on its specific application. In medicinal chemistry, it may act as an inhibitor or modulator of specific enzymes or receptors. The Boc protecting group can be removed under acidic conditions, revealing the active amine group that can interact with biological targets. The oxetane ring can also participate in ring-opening reactions, leading to the formation of reactive intermediates that can further interact with molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • Methyl ®-2-((tert-butoxycarbonyl)amino)-2-(oxetan-3-YL)benzoate
  • Methyl ®-2-((tert-butoxycarbonyl)amino)-2-(oxetan-3-YL)propanoate

Uniqueness

Methyl ®-2-((tert-butoxycarbonyl)amino)-2-(oxetan-3-YL)acetate is unique due to its combination of a Boc protecting group, an oxetane ring, and a methyl ester functional group. This combination provides a versatile platform for further chemical modifications and applications in various fields. The presence of the oxetane ring, in particular, imparts unique reactivity and stability compared to other similar compounds.

Properties

Molecular Formula

C11H19NO5

Molecular Weight

245.27 g/mol

IUPAC Name

methyl (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(oxetan-3-yl)acetate

InChI

InChI=1S/C11H19NO5/c1-11(2,3)17-10(14)12-8(9(13)15-4)7-5-16-6-7/h7-8H,5-6H2,1-4H3,(H,12,14)/t8-/m1/s1

InChI Key

AEEKGWYJXBGAMG-MRVPVSSYSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](C1COC1)C(=O)OC

Canonical SMILES

CC(C)(C)OC(=O)NC(C1COC1)C(=O)OC

Origin of Product

United States

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